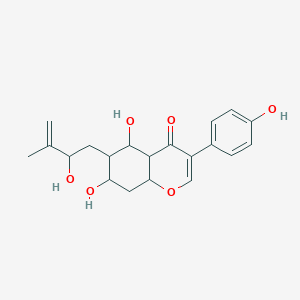![molecular formula C12H20NO4- B14795502 6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14795502.png)
6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Piperidinedicarboxylic acid, 6-methyl-, 1-(1,1-dimethylethyl) ester is a chemical compound with a complex structure It is an ester derivative of piperidinedicarboxylic acid, featuring a methyl group at the 6-position and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-piperidinedicarboxylic acid, 6-methyl-, 1-(1,1-dimethylethyl) ester typically involves the esterification of the corresponding piperidinedicarboxylic acid. The reaction can be carried out using standard esterification techniques, such as the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol (in this case, tert-butanol) in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Piperidinedicarboxylic acid, 6-methyl-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Piperidinedicarboxylic acid, 6-methyl-, 1-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-piperidinedicarboxylic acid, 6-methyl-, 1-(1,1-dimethylethyl) ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key metabolic enzymes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Piperidinedicarboxylic acid, 6-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester: This compound has a similar structure but features an oxo group instead of a methyl group.
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester: This compound has a hydroxy group at the 4-position.
Uniqueness
1,2-Piperidinedicarboxylic acid, 6-methyl-, 1-(1,1-dimethylethyl) ester is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H20NO4- |
|---|---|
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-8-6-5-7-9(10(14)15)13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/p-1 |
InChI-Schlüssel |
KHAUJGIQMJDINW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CCCC(N1C(=O)OC(C)(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


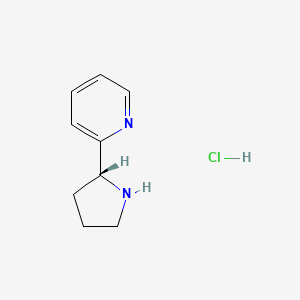
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
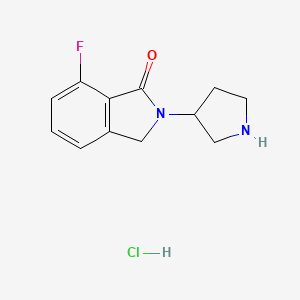
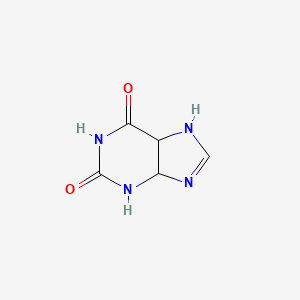
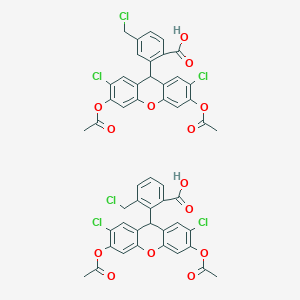
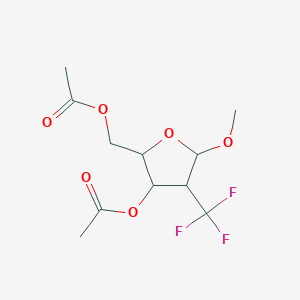
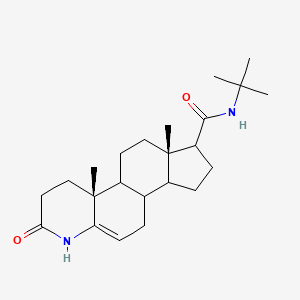
![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)
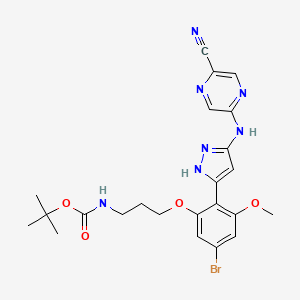

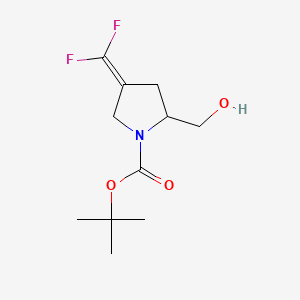

![tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate](/img/structure/B14795492.png)
